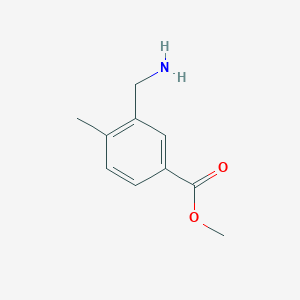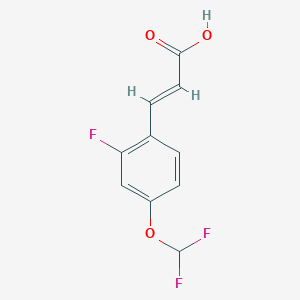![molecular formula C12H18N2O2 B13594182 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol typically involves the reaction of 2-methoxypyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 2-methoxypyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Methoxypyridin-3-yl)methyl]piperidin-3-ol
- 2-Methoxypyridine
- Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate
Uniqueness
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxypyridine moiety with a piperidine ring makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-[(2-methoxypyridin-4-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-7-10(3-6-14-11)8-12(15)4-2-5-13-9-12/h3,6-7,13,15H,2,4-5,8-9H2,1H3 |
Clave InChI |
HEUUEDYYCLQZAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)CC2(CCCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)




![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)



